![molecular formula C22H29Cl3N2O3 B600802 Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride CAS No. 83881-48-5](/img/structure/B600802.png)
Methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride
Overview
Description
The compound is an antihistamine used routinely for the treatment of various allergic disorders such as urticaria, eczemas, and also in itchy lesions of skin like scabies . It is an Immunology/Inflammation class compound with a molecular weight of 461.80 and a molecular formula of C21H27Cl3N2O3 .
Synthesis Analysis
The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . The reaction is generally carried out using aromatic solvents such as Toluene or Xylene, preferably Toluene, and a suitable organic base such as a tertiary organic base like triethyl amine or an Organic base like Sodium Carbonate .Molecular Structure Analysis
The structure of the compound can be analyzed using various spectroscopic techniques. The IR, 1H NMR, 13C NMR, and Mass spectroscopic data are reported for the compound .Scientific Research Applications
Interaction with NSAIDs
Cetirizine, an anti-allergy agent, is often co-administered with non-steroidal anti-inflammatory drugs (NSAIDs). Research has shown that cetirizine, a P-glycoprotein substrate, may be affected by the use of NSAIDs . The study suggested further research on the co-administration of these two drugs simultaneously to understand their pharmacokinetic and pharmacodynamic profiles .
Drug Delivery System
Cetirizine has been used in the development of a drug delivery system for controlled release. A study developed a system that included the benefits of both nanoparticles and microspheres for continual delivery of Cetirizine . This system was found to have excellent cell viability and imaging effects against HEK293 cell lines .
Antimicrobial Activity
An exploratory study has been conducted on the antimicrobial activity of Cetirizine dihydrochloride . The study tested the compound against 51 bacterial strains belonging to 5 Gram-positive and 4 Gram-negative genera .
Interaction with Other Drugs
Cetirizine may interact with other drugs, affecting their excretion rate or increasing their central nervous system depressant activities . For example, it may decrease the excretion rate of Tetradecyl hydrogen sulfate (ester), resulting in a higher serum level .
Treatment of Allergic Asthma and Physical Urticaria
Cetirizine is a second-generation histamine H1-receptor antagonist with antiallergic properties. It is effective in the treatment of physical urticaria and allergic asthma .
Analgesic Activity
Cetirizine has been found to possess analgesic activity in mice . This suggests potential applications in pain management .
Safety and Hazards
Mechanism of Action
Target of Action
Cetirizine Methyl Ester Dihydrochloride primarily targets the Histamine-1 (H1) receptors . These receptors play a crucial role in allergic reactions, causing symptoms such as sneezing, coughing, nasal congestion, and hives .
Mode of Action
This compound acts as a selective antagonist of the H1 receptors . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . By blocking these receptors, it prevents histamine from binding and exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Cetirizine Methyl Ester Dihydrochloride is the histamine pathway . By blocking the H1 receptors, it inhibits the effects of histamine, a key mediator of allergic reactions . This results in a decrease in the typical symptoms of allergies such as sneezing, itching, and inflammation .
Pharmacokinetics
Cetirizine Methyl Ester Dihydrochloride is orally active and is rapidly absorbed into the body .
Result of Action
The molecular and cellular effects of Cetirizine Methyl Ester Dihydrochloride’s action result in the relief of allergic symptoms . By blocking the H1 receptors, it prevents the action of histamine, reducing inflammation and other allergic responses . This leads to effective relief from symptoms associated with conditions like allergic rhinitis and chronic urticaria .
Action Environment
The action, efficacy, and stability of Cetirizine Methyl Ester Dihydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound helps to alleviate . Additionally, factors such as the individual’s overall health, other medications they may be taking, and their genetic makeup can also influence the compound’s action and effectiveness .
properties
IUPAC Name |
methyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3.2ClH/c1-27-21(26)17-28-16-15-24-11-13-25(14-12-24)22(18-5-3-2-4-6-18)19-7-9-20(23)10-8-19;;/h2-10,22H,11-17H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPNCOBMAJDZSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine methyl ester dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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